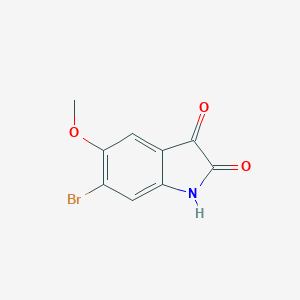
2-Bromo-5-chloropyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
AC-3174 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating glucose homeostasis and appetite.
Medicine: Explored as a therapeutic agent for diabetes mellitus type 2, obesity, and nonalcoholic steatohepatitis.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents.
Safety and Hazards
“2-Bromo-5-chloropyridine” is toxic if swallowed and harmful if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to wear protective gloves, eye protection, and face protection when handling this compound .
Orientations Futures
“2-Bromo-5-chloropyridine” is used in the synthesis of novel halopyridinylboronic acids and esters . It is also used as an important organic intermediate in agrochemicals, pharmaceuticals, and dyestuff fields . Therefore, its future directions are likely to be influenced by developments in these fields.
Mécanisme D'action
AC-3174 exerts its effects by binding to and activating the glucagon-like peptide-1 receptor. This activation leads to the stimulation of insulin secretion, inhibition of glucagon release, and slowing of gastric emptying. These actions collectively contribute to improved glucose homeostasis and reduced appetite . The molecular targets involved include the glucagon-like peptide-1 receptor and downstream signaling pathways such as cyclic adenosine monophosphate and protein kinase A .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AC-3174 involves solid-phase peptide synthesis, a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole . After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of AC-3174 follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography is crucial for the purification of the final product to achieve the desired purity levels required for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
AC-3174 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue within the peptide chain, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues within the peptide can be substituted to modify the activity or stability of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as dicyclohexylcarbodiimide.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of AC-3174, as well as various substituted analogs designed to enhance its therapeutic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Exendin-4: The parent compound from which AC-3174 is derived.
Liraglutide: Another glucagon-like peptide-1 receptor agonist used for similar therapeutic purposes.
Semaglutide: A newer glucagon-like peptide-1 receptor agonist with enhanced stability and efficacy.
Uniqueness
AC-3174 is unique due to its specific amino acid sequence, which confers distinct pharmacokinetic properties and receptor binding affinity. Compared to exendin-4, AC-3174 has been modified to improve its therapeutic profile, including enhanced stability and prolonged duration of action .
Propriétés
IUPAC Name |
2-bromo-5-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-5-2-1-4(7)3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUUVQCSPHPUQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355740 | |
| Record name | 2-Bromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40473-01-6 | |
| Record name | 2-Bromo-5-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-5-CHLOROPYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2-Aminophenyl)amino]acetonitrile](/img/structure/B189549.png)









